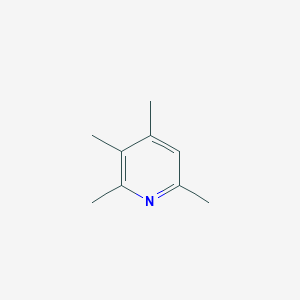
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate: is a complex organic compound that features a trifluoromethyl group and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate typically involves multiple steps:
Starting Material: The synthesis begins with 2-methyl-5-(trifluoromethyl)benzoic acid.
Formation of Oxadiazole Ring: The benzoic acid derivative undergoes cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.
Esterification: The final step involves esterification to introduce the methyl ester group.
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Biological Studies: The compound is used in biological assays to study enzyme interactions and cellular responses.
Wirkmechanismus
The mechanism by which Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as inflammation, apoptosis, or proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole
- Methyl 2-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical stability and reactivity profiles .
Eigenschaften
Molekularformel |
C12H9F3N2O3 |
|---|---|
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
methyl 2-methyl-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-3-4-7(5-8(6)10(18)19-2)9-16-11(20-17-9)12(13,14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
DYAKKPDJUXWBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)


![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)



![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)

